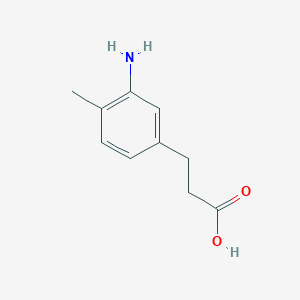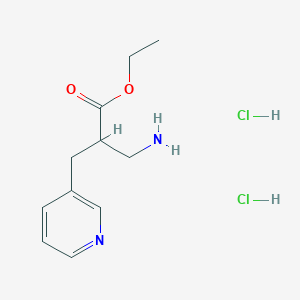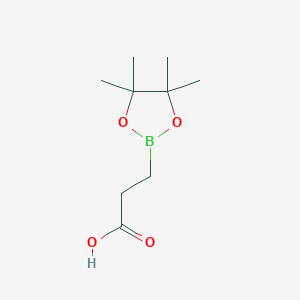
2-Morpholinopyridin-4-boronsäure
Übersicht
Beschreibung
2-Morpholinopyridine-4-boronic acid, also known as 2-Morpholinopyridine-4-boronic acid pinacol ester, is a chemical compound with the empirical formula C15H23BN2O3 . It has a molecular weight of 290.17 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of boronic acids, such as 2-Morpholinopyridine-4-boronic acid, is relatively simple and well-known . The synthetic processes used to obtain these active compounds are also referred . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology has been performed on a nanomole scale with high synthesis success rates .
Molecular Structure Analysis
The SMILES string for 2-Morpholinopyridine-4-boronic acid is CC1(OB(C2=CC=NC(N3CCOCC3)=C2)OC1(C)C)C . The InChI key is HZJIGVGLNZISJU-UHFFFAOYSA-N .
Chemical Reactions Analysis
Boronic acids, such as 2-Morpholinopyridine-4-boronic acid, are used as building blocks and synthetic intermediates . They are involved in various transformations including the Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Physical and Chemical Properties Analysis
2-Morpholinopyridine-4-boronic acid is a solid . It is stable under normal conditions . Incompatible materials include oxidizing agents .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Verbindung kann als Borreagenz in der Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion eingesetzt werden, einer weit verbreiteten Übergangsmetall-katalysierten Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen . Der Erfolg dieser Reaktion beruht auf einer Kombination aus außergewöhnlich milden und funktionellen Gruppen toleranten Reaktionsbedingungen mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organoborreagenz .
Sensoranwendungen
Boronsäuren, einschließlich dieser Verbindung, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt, darunter Sensoranwendungen . Die Wechselwirkungen von Boronsäuren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen führen zu ihrer Verwendung in verschiedenen Sensoranwendungen .
Biologische Markierung
Die Schlüsselwechselwirkung von Boronsäuren mit Diolen ermöglicht die Verwendung in verschiedenen Bereichen, die von der biologischen Markierung bis hin zur Proteinmanipulation und -modifikation reichen .
Trennungstechnologien
Boronsäuren werden auch für die Elektrophorese von glykosylierten Molekülen verwendet . Sie werden als Baustoffe für Mikropartikel für analytische Methoden und in Polymeren für die kontrollierte Freisetzung von Insulin eingesetzt .
Entwicklung von Therapeutika
Boronsäuren werden bei der Entwicklung von Therapeutika verwendet . Dazu gehören die Interferenz mit Signalwegen, die Hemmung von Enzymen und Zelltransportsysteme .
Protodeboronierung
Die Verbindung kann im Protodeboronierungsprozess verwendet werden . Dieser Prozess beinhaltet die Verwendung von weniger nukleophilem (3,5-Bis(trifluormethyl)phenyl)lithium zur Bildung von Borat-Komplexen anstelle von PhLi, um eine Aryladdition an die Lactam-Einheit zu verhindern .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity (single exposure) can occur, with the respiratory system being a target organ .
Wirkmechanismus
Target of Action
2-Morpholinopyridine-4-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in the Suzuki–Miyaura coupling reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Morpholinopyridine-4-boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as 2-Morpholinopyridine-4-boronic acid) transfers an organic group to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 2-Morpholinopyridine-4-boronic acid, is a key process in the synthesis of various organic compounds . The products of this reaction can be involved in numerous biochemical pathways, depending on their specific structures and functions .
Result of Action
The primary result of the action of 2-Morpholinopyridine-4-boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Action Environment
The efficacy and stability of 2-Morpholinopyridine-4-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant conditions . Moreover, the stability of the organoboron reagent can be affected by factors such as temperature, pH, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
(2-morpholin-4-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYCUINOUZEQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678218 | |
| Record name | [2-(Morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952206-85-8 | |
| Record name | [2-(Morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Methoxymethyl)-2-thienyl]boronic acid](/img/structure/B1462944.png)
![4-Chloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B1462945.png)
![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)


![Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate](/img/structure/B1462951.png)







